1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structural features, which include a hexyloxyphenyl group, a methylpyridinyl group, and a dihydrochromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. The initial step often includes the preparation of the hexyloxyphenyl and methylpyridinyl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the chromeno-pyrrole core. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Hexyloxy)-3-methoxyphenyl]-7-methyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Uniqueness
1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific combination of structural elements, which confer unique chemical and biological properties
Properties
Molecular Formula |
C30H30N2O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H30N2O4/c1-4-5-6-7-16-35-22-11-9-21(10-12-22)27-26-28(33)23-17-19(2)8-13-24(23)36-29(26)30(34)32(27)25-18-20(3)14-15-31-25/h8-15,17-18,27H,4-7,16H2,1-3H3 |
InChI Key |
IPCJQWFTUCRYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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